2-Fluoro-6-phenoxyaniline
Overview
Description
2-Fluoro-6-phenoxyaniline is an organic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a phenoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-phenoxyaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with phenol under basic conditions . Another method includes the palladium-catalyzed amination of 2-fluorophenyl halides with phenol derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-purity reagents and catalysts to ensure the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
2-Fluoro-6-phenoxyaniline is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the phenoxy group.
6-Phenoxyaniline: Similar structure but lacks the fluorine atom.
2-Chloro-6-phenoxyaniline: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-6-phenoxyaniline is unique due to the presence of both a fluorine atom and a phenoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .
Biological Activity
2-Fluoro-6-phenoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the second position and a phenoxy group at the sixth position of the aniline structure. Its molecular formula is with a molecular weight of approximately 203.21 g/mol. The unique combination of functional groups influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which may lead to modulation of enzyme activity or inhibition of receptor functions. Specifically, it has been noted for its potential as an enzyme inhibitor or receptor modulator, which can result in various therapeutic effects such as anticancer or antimicrobial activities .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines with IC(50) values in the nanomolar range . The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC(50) (nM) | Mechanism of Action |
---|---|---|---|
This compound | L1210 (mouse leukemia) | <10 | Inhibition of nucleotide metabolism |
2-Fluoro-4-phenoxyaniline | MCF-7 (breast cancer) | <50 | Apoptosis induction |
N-(2-Fluorophenyl)prop-2-enamide | A549 (lung cancer) | <20 | Cell cycle arrest |
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. Studies suggest that it can effectively inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 16 µg/mL | Bactericidal |
Candida albicans | 64 µg/mL | Fungistatic |
Case Studies
- Study on Enzyme Interaction : A study investigated the interaction between this compound and human cytochrome P450 enzymes. The results indicated that this compound could inhibit CYP2B6 activity, which plays a crucial role in drug metabolism, suggesting potential implications for pharmacokinetics in drug development .
- In Vivo Efficacy : In an animal model study, administration of this compound resulted in significant tumor size reduction in xenograft models. The study highlighted its potential as a therapeutic agent against specific types of tumors resistant to conventional therapies.
Properties
IUPAC Name |
2-fluoro-6-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTMDGVOUBERRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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